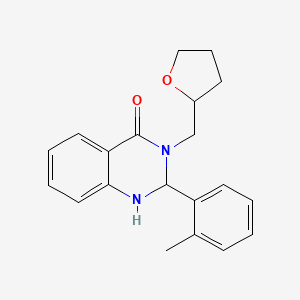
2-(2-methylphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone
Vue d'ensemble
Description
2-(2-methylphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone is a useful research compound. Its molecular formula is C20H22N2O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.168127949 g/mol and the complexity rating of the compound is 455. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition Research on novel quinazolinone derivatives, including compounds related to the structural framework of 2-(2-methylphenyl)-3-(tetrahydro-2-furanylmethyl)-2,3-dihydro-4(1H)-quinazolinone, has shown their effectiveness as corrosion inhibitors for mild steel in acidic media. Experimental and theoretical studies, including electrochemical methods, surface analysis, UV-visible spectrometry, DFT calculations, and Monte Carlo simulations, have demonstrated their high inhibition efficiencies, which increase with concentration. These derivatives adsorb on the metallic surface following the Langmuir adsorption isotherm, forming a protective layer against corrosion (Errahmany et al., 2020).
Synthetic Chemistry The lithiation of quinazolinone derivatives, including 3-amino-2-methyl-4(3H)-quinazolinone, has been explored to produce various substituted derivatives with potential utility in chemical synthesis. This process involves the reaction of the lithiated compound with different electrophiles, offering a pathway to a wide range of functionalized quinazolinones (Smith et al., 1996).
Analgesic Activity Quinazolinone rings have been associated with diverse biological activities, including analgesic effects. Studies have synthesized and evaluated the analgesic activity of specific quinazolinone derivatives, demonstrating significant pain-relieving properties in comparison to control compounds, suggesting their potential for development into analgesic drugs (Osarumwense Peter Osarodion, 2023).
Antimicrobial Activity The synthesis of new furothiazolo pyrimido quinazolinones from natural precursors like visnagenone or khellinone has been explored, with some derivatives exhibiting excellent growth inhibition of bacteria and fungi. This suggests their potential application in developing new antimicrobial agents (Abu‐Hashem, 2018).
Cardiotonic Activity Research on substituted 4-alkyl-2(1H)-quinazolinones has demonstrated their potential as cardiotonic agents. A series of these compounds have been synthesized and evaluated for their ability to inhibit phosphodiesterase (PDE-III) and exert positive inotropic activity, suggesting their utility in treating heart failure (Bandurco et al., 1987).
Antiallergic Agents The development of 3-(1H-tetrazol-5-yl)-4(3H)-quinazolinone sodium salt (MDL 427) as a new antiallergic agent highlights the therapeutic potential of quinazolinone derivatives in treating allergic reactions. Both MDL 427 and related compounds have shown activity in animal models of anaphylaxis, supporting their exploration as antiallergic medications (Peet et al., 1986).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methylphenyl)-3-(oxolan-2-ylmethyl)-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-7-2-3-9-16(14)19-21-18-11-5-4-10-17(18)20(23)22(19)13-15-8-6-12-24-15/h2-5,7,9-11,15,19,21H,6,8,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTABEQNBSGNAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2NC3=CC=CC=C3C(=O)N2CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[(2-chloro-6-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol](/img/structure/B4502465.png)



![1-methyl-N-{2-[(phenylacetyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B4502497.png)
![2-(cyclopentylamino)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B4502504.png)
![6-chloro-1-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1H-indole](/img/structure/B4502512.png)
![N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B4502513.png)

![N-[2-(dimethylamino)ethyl]-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4502522.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B4502531.png)


![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N~1~-isopentylacetamide](/img/structure/B4502555.png)
